Venetoclax
Übersicht
Beschreibung
Venetoclax, sold under the brand names Venclexta and Venclyxto, is a medication primarily used to treat adults with chronic lymphocytic leukemia, small lymphocytic lymphoma, and acute myeloid leukemia . It is a selective B-cell lymphoma-2 protein inhibitor, which plays a crucial role in regulating apoptosis, or programmed cell death .
Wissenschaftliche Forschungsanwendungen
Venetoclax has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Wirkmechanismus
Target of Action
Venetoclax is a small-molecule targeted agent that effectively inhibits B-cell lymphoma-2 (BCL-2), a crucial anti-apoptotic protein . BCL-2 is often overexpressed in malignant hematological diseases, including multiple myeloma (MM) and acute myeloid leukemia (AML), where it prevents the apoptosis (death) of lymphocytes and also makes them resistant to chemotherapeutics .
Safety and Hazards
Venetoclax can cause serious side effects, including tumor lysis syndrome (TLS), which can cause kidney failure, the need for dialysis treatment, and may lead to death . It can also cause serious infections, including pneumonia (lung infection) and sepsis (blood infection), which can be life-threatening . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is toxic .
Zukünftige Richtungen
Venetoclax-based combinations have improved outcomes, including both remission rates and overall survival, of older patients with acute myeloid leukemia (AML) deemed “unfit” for intensive chemotherapy due to age or comorbidities . Other this compound-based combinations are being investigated in AML with the ultimate goal of improving cure rates across many subgroups .
Biochemische Analyse
Biochemical Properties
Venetoclax interacts specifically with the BCL-2 protein, a key regulator of apoptosis. BCL-2 inhibits apoptosis by binding to pro-apoptotic proteins such as BAX and BAK, preventing them from permeabilizing the mitochondrial outer membrane. This compound binds to the hydrophobic groove of BCL-2, displacing these pro-apoptotic proteins and allowing them to initiate the apoptotic process . This interaction leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of caspases, which are enzymes that execute apoptosis .
Cellular Effects
This compound exerts its effects on various types of cells, particularly cancer cells that overexpress BCL-2. By inhibiting BCL-2, this compound induces apoptosis in these cells, leading to their death. This process affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to enhance the immunostimulatory function of dendritic cells, increasing tumor immunosurveillance . Additionally, this compound can augment the antitumor efficacy of immune checkpoint inhibitors by increasing the number of intratumoral effector T cells .
Molecular Mechanism
At the molecular level, this compound binds directly to the BCL-2 protein, displacing pro-apoptotic proteins such as BAX and BAK. This binding interaction leads to mitochondrial outer membrane permeabilization and the activation of caspase enzymes, which execute apoptosis . This compound also disrupts the interaction between BCL-2 and other proteins, such as SERCA3, leading to changes in calcium localization and mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, this compound has been associated with an increased risk of high-grade neutropenia and febrile neutropenia in patients with AML . Additionally, this compound can lead to changes in mitochondrial function and calcium localization over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been shown to enhance its antitumor activity, but they can also lead to toxic or adverse effects. For instance, in mouse models, this compound has been administered at doses ranging from 10 to 80 mg/kg, with higher doses showing greater antitumor activity but also increased toxicity .
Metabolic Pathways
This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . The metabolic pathways involve enzymatic oxidation, followed by sulfation and nitro reduction . This compound can also influence metabolic pathways in cancer cells, such as reversing metabolic reprogramming induced by other treatments .
Transport and Distribution
This compound is highly bound to plasma proteins and has a large volume of distribution . It is transported within cells and tissues via various transporters, including P-glycoprotein and breast cancer resistance protein . This compound can cross the blood-brain barrier, although its penetration into the central nervous system is limited .
Subcellular Localization
This compound primarily localizes to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . It disrupts the interaction between BCL-2 and calcium channels, leading to changes in calcium localization and mitochondrial function . This compound can also influence the localization of other proteins, such as SERCA3, within the cell .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Venetoclax is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the core structure, which includes a biaryl acylsulfonamide. The process involves the following steps:
Formation of the Biaryl Core: This involves the coupling of a substituted benzene ring with a pyridine ring.
Sulfonamide Formation: The biaryl core is then reacted with a sulfonyl chloride to form the sulfonamide linkage.
Piperazine Addition: The final step involves the addition of a piperazine ring to the sulfonamide intermediate.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This includes the use of high-performance liquid chromatography for purification and quality control . The process is designed to be scalable and cost-effective, ensuring that the compound can be produced in large quantities for clinical use.
Analyse Chemischer Reaktionen
Types of Reactions: Venetoclax undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidative impurities.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound.
Common Reagents and Conditions:
Oxidation: Meta-chloroperoxybenzoic acid in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various halogenating agents and nucleophiles.
Major Products:
Oxidation: this compound N-oxide and this compound hydroxylamine impurity.
Reduction: Reduced forms of this compound with modified nitro groups.
Substitution: Substituted this compound derivatives with different functional groups.
Vergleich Mit ähnlichen Verbindungen
Navitoclax: A B-cell lymphoma-2 and B-cell lymphoma-extra large inhibitor.
Obatoclax: A pan-B-cell lymphoma-2 family inhibitor.
ABT-737: A precursor to Venetoclax with similar activity but lower potency.
This compound stands out due to its high selectivity for B-cell lymphoma-2 and its ability to induce apoptosis in cancer cells with minimal off-target effects .
Eigenschaften
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H50ClN7O7S/c1-45(2)15-11-33(39(26-45)31-3-5-34(46)6-4-31)29-51-17-19-52(20-18-51)35-7-9-38(42(24-35)60-36-23-32-12-16-47-43(32)49-28-36)44(54)50-61(57,58)37-8-10-40(41(25-37)53(55)56)48-27-30-13-21-59-22-14-30/h3-10,12,16,23-25,28,30,48H,11,13-15,17-22,26-27,29H2,1-2H3,(H,47,49)(H,50,54) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBVNQSMGBZMKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CN3CCN(CC3)C4=CC(=C(C=C4)C(=O)NS(=O)(=O)C5=CC(=C(C=C5)NCC6CCOCC6)[N+](=O)[O-])OC7=CN=C8C(=C7)C=CN8)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H50ClN7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154863 | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
868.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Proteins in the B cell CLL/lymphoma 2 (BCL-2) family are necessary regulators of the apoptotic (anti-cell programmed death) process. This family comprises proapoptotic and prosurvival proteins for various cells. Cancer cells evade apoptosis by inhibiting programmed cell death (apoptosis). The therapeutic potential of directly inhibiting prosurvival proteins was unveiled with the development of navitoclax, a selective inhibitor of both BCL-2 and BCL-2-like 1 (BCL-X(L)), which has demonstrated clinical efficacy in some BCL-2-dependent hematological cancers. Selective inhibition of BCL-2 by venetoclax, sparing BCL-xL enables therapeutic induction of apoptosis without the negative effect of thrombocytopenia,. Venetoclax helps restore the process of apoptosis by binding directly to the BCL-2 protein, displacing pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the activation of caspase enzymes. In nonclinical studies, venetoclax has shown cytotoxic activity in tumor cells that overexpress BCL-2. | |
Record name | Venetoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1257044-40-8 | |
Record name | ABT 199 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1257044-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Venetoclax [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257044408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Venetoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11581 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ABT-199 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30154863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (amorphous) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VENETOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N54AIC43PW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.